Voruciclib
Overview
Description
Voruciclib is an orally administered, selective inhibitor of cyclin-dependent kinase 9 (CDK9). It has shown potential in treating both hematological malignancies and solid tumors. CDK9 plays a crucial role in cell cycle regulation, including the modulation of therapeutic targets in cancer such as myeloid leukemia cell differentiation protein (MCL1) and the MYC proto-oncogene protein (MYC) .
Mechanism of Action
Target of Action
Voruciclib is an orally active and selective inhibitor of cyclin-dependent kinases (CDKs), with a particular affinity for CDK9 . CDK9 is a transcriptional regulator of MCL-1, a protein that plays a crucial role in the survival of cancer cells .
Mode of Action
This compound works by potently blocking CDK9, thereby repressing the expression of MCL-1 . This interaction leads to a decrease in MCL-1 protein levels, which in turn enhances the antileukemic activity of other drugs like venetoclax . This compound also affects the phosphorylation of proteins that promote MYC transcription, a process implicated in stabilizing MYC in certain cancers .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the downregulation of MCL-1 and c-Myc . MCL-1 is an anti-apoptotic protein that contributes to the pathophysiology of certain B-cell malignancies and acute myeloid leukemia (AML), and its overexpression is associated with resistance to chemotherapy . By inhibiting CDK9, this compound indirectly suppresses MCL-1, thereby enhancing the efficacy of other treatments like venetoclax .
Pharmacokinetics
The pharmacokinetics of this compound are currently being evaluated in clinical trials . In solid tumors, the maximum tolerated dose (MTD) of this compound was established at 350 mg when administered daily continuously, and 600 mg when used on days 1-14 in a 21-day cycle . The dose of approximately 200 mg is predicted to achieve plasma concentrations sufficient for target inhibition .
Result of Action
The inhibition of CDK9 by this compound leads to a decrease in the expression of MCL-1 and c-Myc, which results in enhanced cell death when combined with other treatments like venetoclax . This combination has shown synergistic antileukemic activity against AML cell lines and primary patient samples .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs, such as venetoclax, can enhance the antileukemic activity of this compound . Additionally, the patient’s health status, including their hepatic and renal function, can impact the drug’s action
Biochemical Analysis
Biochemical Properties
Voruciclib interacts with CDK9, a key enzyme involved in cell cycle regulation . By inhibiting CDK9, this compound indirectly downregulates the anti-apoptotic protein Mcl-1 . This interaction is crucial as Mcl-1 contributes to the pathophysiology of certain B-cell malignancies and AML .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways and gene expression . Specifically, this compound decreases Mcl-1 protein expression, which can lead to increased apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of this compound involves its potent inhibition of CDK9 . This leads to a decrease in Mcl-1 protein levels, thereby promoting apoptosis in cancer cells . This mechanism of action supports the evaluation of this compound as a single agent and in combination with other drugs in the treatment of AML and B-cell malignancies .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to decrease Mcl-1 protein expression in a time-dependent manner . This suggests that the effects of this compound can change over time, potentially influencing its efficacy and the design of treatment schedules .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models are not mentioned in the search results, it’s known that this compound has been evaluated in preclinical models for its effects on Mcl-1 protein expression and its synergistic effects with venetoclax .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with CDK9 . By inhibiting CDK9, this compound can influence the levels of Mcl-1, a protein that plays a crucial role in the survival of cancer cells .
Transport and Distribution
The specific transport and distribution mechanisms of this compound within cells and tissues are not mentioned in the search results. Given its role as a CDK9 inhibitor, it’s likely that this compound is distributed to areas of the cell where CDK9 is active .
Subcellular Localization
The specific subcellular localization of this compound is not mentioned in the search results. As a CDK9 inhibitor, this compound would be expected to localize to areas of the cell where CDK9 and its associated proteins are found .
Preparation Methods
The synthesis of Voruciclib involves multiple steps, including the formation of key intermediates and final coupling reactions. Specific synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods typically involve optimizing these synthetic routes for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Voruciclib undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for modifying the functional groups within the molecule.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Scientific Research Applications
Voruciclib has been extensively studied for its applications in:
Chemistry: Used as a tool compound to study CDK9 inhibition.
Biology: Investigated for its role in regulating gene transcription and protein degradation.
Medicine: Demonstrated potential in treating acute myeloid leukemia, chronic lymphocytic leukemia, and diffuse large B-cell lymphoma. .
Industry: Potential applications in developing targeted cancer therapies.
Comparison with Similar Compounds
Voruciclib is unique due to its potent and selective inhibition of CDK9. Similar compounds include:
Flavopiridol (Alvocidib): Another CDK inhibitor with broader activity but associated with off-target effects and dose-limiting toxicities.
Sotorasib (AMG 510): and Adagrasib : KRAS inhibitors that have shown synergistic effects when combined with this compound in preclinical models.
This compound’s selectivity for CDK9 and its ability to synergize with other cancer therapies highlight its potential as a valuable therapeutic agent.
Properties
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)phenyl]-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19ClF3NO5/c1-27-5-4-12(14(27)9-28)19-15(29)7-16(30)20-17(31)8-18(32-21(19)20)11-3-2-10(6-13(11)23)22(24,25)26/h2-3,6-8,12,14,28-30H,4-5,9H2,1H3/t12-,14+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRPGRAKIAJJGMM-OCCSQVGLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H]([C@@H]1CO)C2=C(C=C(C3=C2OC(=CC3=O)C4=C(C=C(C=C4)C(F)(F)F)Cl)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19ClF3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000023-04-0 | |
Record name | Voruciclib [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000023040 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Voruciclib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15157 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | VORUCICLIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W66XP666AM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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